1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate
Description
Properties
CAS No. |
26604-51-3 |
|---|---|
Molecular Formula |
C9H15Cl6O4P |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3 |
InChI Key |
YAOMHRRYSRRRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methodologies for Chloropropyl Phosphate Esters
Synthesis via Phosphorus Oxychloride and Epoxy Chloropropane Catalysis
The most established industrial and laboratory method for preparing tris(2,3-dichloropropyl) phosphate involves the reaction of phosphorus oxychloride (POCl₃) with epoxy chloropropane (epichlorohydrin) under catalysis by aluminium chloride (AlCl₃). This method is directly applicable and adaptable to the preparation of mixed chloropropyl phosphate esters such as 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate by controlling the stoichiometry and reaction conditions.
Process Overview:
Step 1: Catalytic Esterification
- Phosphorus oxychloride is introduced into a reactor.
- Aluminium chloride catalyst (1–4% by weight relative to POCl₃) is added.
- Epoxy chloropropane is dripped slowly into the reactor at 50–70 °C over approximately 3 hours.
- The reaction mixture is maintained at 60–80 °C for 1–2 hours post-addition to complete esterification.
Step 2: Alkali Washing and Purification
- The crude reaction mixture is washed with a 3% sodium carbonate (Na₂CO₃) solution to neutralize residual acid and remove impurities.
- After settling, the aqueous layer is separated.
- The organic layer is washed again with water to remove residual alkali and salts.
- The purified organic phase is subjected to distillation to remove unreacted epoxy chloropropane, moisture, and low-boiling impurities.
- Finally, nitrogen purging is used to remove residual moisture and odors, achieving moisture content below 0.05% and high purity.
Chemical Equation (Simplified):
$$
\text{POCl}3 + 3 \ \text{Epoxy chloropropane} \xrightarrow[\text{AlCl}3]{\text{catalysis}} \text{Tris(2,3-dichloropropyl) phosphate} + 3 \ \text{HCl}
$$
This method yields a colorless to light yellow viscous liquid with high flame retardant efficacy.
Representative Experimental Data:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Phosphorus oxychloride (kg/mol) | 153.33 (1000 mol) | 153.33 (1000 mol) | 153.33 (1000 mol) |
| Aluminium chloride (kg) | 3.07 | 4.61 | 2.30 |
| Epoxy chloropropane (kg/mol) | 290.51 (3140 mol) | 292.55 (3162 mol) | 296.25 (3202 mol) |
| Reaction temperature (°C) | 60–70 | 60–70 | 60–70 |
| Reaction time (hours) | 3 (addition) + 1 (hold) | 3 (addition) + 1 (hold) | 3 (addition) + 1 (hold) |
| Purification method | Alkali wash, distillation, nitrogen purge | Alkali wash, distillation, nitrogen purge | Alkali wash, distillation, nitrogen purge |
| Product appearance | Colorless transparent liquid | Colorless transparent liquid | Colorless transparent liquid |
This method has been demonstrated to produce phosphate esters with superior purity compared to prior art, as confirmed by quality analysis tests.
Alternative Preparation: Catalytic Reaction of Dichloropropanol with Phosphorus Pentoxide
A related preparation approach for tris(1,3-dichloropropyl) phosphonate involves the reaction of dichloropropanol with phosphorus pentoxide (P₂O₅) catalyzed by solid acid catalysts. Although this method is more specific to phosphonates than phosphates, it provides insights into alternative synthetic routes for chlorinated propyl phosphate derivatives.
- Reactants: Dichloropropanol and phosphorus pentoxide.
- Catalyst: Solid acid catalyst (e.g., acidic ion-exchange resins).
- Conditions: Controlled temperature to facilitate esterification without decomposition.
- Advantages: Potentially milder conditions and fewer side products.
This method is less commonly applied industrially for phosphate esters but may be adapted for specific chloropropyl phosphate compounds.
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to quantify residual reactants and by-products.
- Moisture Content: Karl Fischer titration ensures moisture levels below 0.05% to maintain compound stability and performance.
- Distillation: Vacuum distillation is employed to remove unreacted monomers and low-boiling impurities without thermal degradation of the phosphate ester.
- Nitrogen Purging: Applied post-distillation to eliminate dissolved gases and residual odors, enhancing product quality.
Summary Table of Preparation Parameters
| Preparation Step | Conditions/Parameters | Purpose |
|---|---|---|
| Raw materials | Phosphorus oxychloride, epoxy chloropropane | Starting reagents for ester formation |
| Catalyst | Aluminium chloride (1–4% w/w of POCl₃) | Catalyzes ring-opening and esterification |
| Temperature | 50–80 °C | Optimizes reaction rate and selectivity |
| Reaction time | 3 hours addition + 1–2 hours hold | Ensures complete conversion |
| Alkali wash | 3% sodium carbonate solution | Neutralizes acid and removes impurities |
| Separation | Static layering and phase separation | Removes aqueous impurities |
| Distillation | Vacuum distillation at controlled temperature | Purifies product by removing volatiles |
| Nitrogen purge | Post-distillation nitrogen flow | Removes moisture and odors |
Research and Industrial Perspectives
- The aluminium chloride-catalyzed reaction of phosphorus oxychloride with epoxy chloropropane is widely recognized for its efficiency and scalability in producing high-purity chloropropyl phosphate esters, including tris(2,3-dichloropropyl) phosphate and related compounds.
- The control of molar ratios, catalyst concentration, temperature, and purification steps critically influences product purity and yield.
- Innovations focus on optimizing catalyst loading and reaction parameters to minimize by-products and environmental impact.
- Alternative catalysts and solid acid systems are under investigation to improve selectivity and reduce corrosive waste.
- The flame retardant properties of these phosphate esters make them valuable additives in polymers such as polyvinyl chloride (PVC), polyurethane foams, and epoxy resins.
Chemical Reactions Analysis
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler organophosphorus compounds.
Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].
Scientific Research Applications
Flame Retardant Applications
TDCPP is primarily used as a flame retardant in various materials, particularly in the production of flexible polyurethane foams for furniture and mattresses. Its effectiveness in reducing flammability has made it a preferred choice in the textile and plastics industries.
Case Study: Furniture Industry
A study conducted on the effectiveness of TDCPP in polyurethane foam showed a significant reduction in ignition time and heat release rate compared to untreated samples. This application is crucial for enhancing fire safety standards in residential and commercial settings.
Environmental Research
Research indicates that TDCPP has potential environmental impacts due to its persistence and bioaccumulation properties. Studies have focused on its degradation pathways and effects on aquatic ecosystems.
Case Study: Aquatic Toxicity
Research published in environmental journals has documented the toxic effects of TDCPP on aquatic organisms, highlighting its potential to disrupt endocrine systems in fish. This has raised concerns about its use and prompted further investigation into safer alternatives.
Health Risk Assessments
The compound has been classified as a possible human carcinogen by various health organizations due to its association with cancer risks observed in animal studies. This classification has led to increased scrutiny regarding its use in consumer products.
Case Study: Health Impact Studies
A comprehensive review of health impact studies revealed correlations between TDCPP exposure and adverse health outcomes, including developmental and reproductive toxicity. These findings have influenced regulatory policies concerning its use in consumer goods.
Industrial Applications
In addition to its role as a flame retardant, TDCPP is utilized in industrial applications such as coatings and adhesives. Its chemical stability and resistance to heat make it suitable for these purposes.
Case Study: Coatings Industry
An investigation into the use of TDCPP in industrial coatings demonstrated improved thermal stability and performance under high-temperature conditions, making it valuable for automotive and aerospace applications.
Regulatory Perspectives
Due to the potential health and environmental risks associated with TDCPP, various regulatory bodies are evaluating its safety profile. This includes assessing exposure levels in consumer products and considering bans or restrictions on its use.
Regulatory Actions
Recent regulatory actions have included proposals to phase out TDCPP from certain applications, particularly those involving direct human contact or exposure.
Mechanism of Action
The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Appearance : Pale yellow or colorless viscous liquid .
- Density : 1.487 g/cm³ at 25°C .
- Solubility: Miscible in organic solvents (e.g., ethanol, benzene) but poorly soluble in water (0.01% at 30°C) .
- Viscosity : 1600–1900 cP at 25°C .
- Thermal Stability : Decomposes at 480.1°C under standard pressure .
Health and Environmental Concerns:
Epidemiological studies associate it with reprotoxicity, neurotoxicity, and respiratory effects in humans . It has been detected in indoor dust, human urine, and breast milk, with median concentrations in European indoor environments reaching 1,200 ng/g .
Comparison with Similar Compounds
The following table compares TDCPP with structurally analogous organophosphorus flame retardants (OPFRs):
Structural and Functional Differences:
Chlorine Substitution :
- TDCPP contains two chlorine atoms per propyl group (2,3-dichloro), enhancing flame retardancy via synergistic P-Cl effects. In contrast, TCEP and TCPP have single chlorine substitutions (2-chloroethyl and 1-chloro-2-propyl, respectively), resulting in lower halogen content and reduced efficacy .
- TPHP lacks chlorine, relying solely on phosphorus for flame inhibition, making it less effective in high-temperature applications .
Environmental Persistence: TDCPP’s low water solubility and high log Kow (~4.5) favor adsorption to organic matter, leading to accumulation in sediments and biota .
Human Exposure Pathways :
- TDCPP and TCPP dominate indoor dust samples due to their use in furniture and insulation, whereas TCEP is prevalent in industrial settings .
- TPHP is frequently detected in personal care products, leading to dermal exposure .
Regulatory Status :
- TDCPP is restricted under REACH (EU) due to reproductive toxicity, while TCEP is banned in children’s products under CPSIA (USA) .
- TCPP and TPHP face fewer regulations but are under scrutiny for endocrine-disrupting effects .
Critical Research Findings
- TDCPP vs. TDCIPP : A structural isomer, tris(1,3-dichloropropyl) phosphate (TDCIPP) , shows similar flame retardancy but higher volatility, increasing inhalation risks .
- Epidemiological Data : TDCPP exposure correlates with 40% increased eczema risk and impaired neurodevelopment in children, whereas TCPP is linked to respiratory irritation .
- Degradation : TDCPP resists aerobic and anaerobic degradation, with half-lives exceeding 100 days in soil, compared to 30 days for TCPP .
Biological Activity
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate, commonly referred to as TDCPP (Tris(1,3-dichloro-2-propyl) phosphate), is an organophosphate compound widely used as a flame retardant. Its biological activity has garnered significant attention due to its potential health impacts and environmental persistence.
- Molecular Formula : C6H12Cl6O4P
- Molecular Weight : 360.8 g/mol
- CAS Number : 59440-90-3
Toxicokinetics and Metabolism
TDCPP is absorbed through various routes including dermal and oral exposure. Studies indicate that it can be readily absorbed through the skin, with significant systemic distribution observed in animal models. Key findings include:
- Absorption : Experimental data suggest extensive dermal absorption in rats, with rates reported to be higher than other organophosphates like tris(2,3-dibromopropyl) phosphate .
- Metabolism : The primary urinary metabolite identified is bis(1,3-dichloro-2-propyl) phosphate. Metabolic pathways involve the conversion of TDCPP into several metabolites through hepatic microsomal systems .
Acute Toxicity
TDCPP exhibits low to moderate acute toxicity. The LD50 values are:
Chronic Toxicity
Long-term exposure studies have revealed concerning effects:
- Liver and Kidney Impact : Increased liver and kidney weights were observed in mice fed TDCPP over three months. Significant histopathological changes were noted at higher doses .
- Mortality Rates : High-dose groups experienced increased mortality rates within a month of exposure .
Endocrine Disruption and Reproductive Effects
Recent studies have highlighted TDCPP's potential as an endocrine disruptor. Research involving zebrafish embryos demonstrated that exposure to low concentrations of TDCPP significantly altered hormone levels:
- Hormonal Changes : Increased plasma estradiol and testosterone levels were observed in females, while fecundity was notably reduced .
- Gene Expression : Real-time PCR analyses indicated that exposure affected the expression of genes involved in the hypothalamic-pituitary-gonadal (HPG) axis, linking chemical exposure to reproductive health outcomes .
Case Study 1: Zebrafish Reproductive Health
A study assessed the impact of TDCPP on zebrafish from fertilization until sexual maturation:
- Exposure Levels : Fish were exposed to concentrations of 0, 4, 20, and 100 μg/L.
- Findings : Significant reductions in egg production were noted alongside hormonal alterations .
Case Study 2: Long-term Dietary Exposure in Rodents
A chronic exposure study on Sprague-Dawley rats evaluated the effects of TDCPP over a period of 12 to 24 months:
- Dosing Regimens : Rats received varying doses (0, 5, 20, and 80 mg/kg-d).
- Outcomes : Increased mortality and significant weight changes in liver and kidneys were observed at higher doses .
Summary of Biological Activity
The biological activity of TDCPP raises concerns regarding its safety as a flame retardant. Key points include:
| Biological Activity | Observations |
|---|---|
| Absorption | High dermal absorption; systemic distribution confirmed |
| Metabolism | Major metabolite is bis(1,3-dichloro-2-propyl) phosphate |
| Acute Toxicity | LD50 values indicate low to moderate toxicity |
| Chronic Toxicity | Increased organ weights; mortality observed at high doses |
| Endocrine Disruption | Altered hormone levels; reduced reproductive success in aquatic models |
Q & A
Q. What are the standard methods for synthesizing and characterizing TDCPP?
TDCPP is synthesized via esterification of phosphorus oxychloride with 2,3-dichloropropanol. Key characterization methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment .
- Acid value determination (≤0.3 mg KOH/g) using GB1668-81 standard .
- Viscosity measurements (8 cm²/s at 25°C) and density (1.5 g/cm³) for physical property validation .
- Phosphorus (6.9%) and chlorine (49%) content analysis via elemental analysis .
Q. How can TDCPP be reliably detected in environmental or polymer matrices?
GC-MS is the gold standard for detecting TDCPP in polyurethane foams and environmental samples, as per HG/T 2228-2014 and JDS4 survey protocols . Sample preparation involves solvent extraction (e.g., benzene or ethanol) due to TDCPP’s low water solubility (0.01% at 30°C) .
Q. What are the primary applications of TDCPP in materials science?
TDCPP is a halogenated flame retardant used in:
- Polyurethane foams : 5–20% additive reduces self-ignition time from 8.6 sec to 0.3 sec .
- Epoxy resins and PVC : Enhances fire resistance while maintaining mechanical stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular weights and solubility data for TDCPP?
Discrepancies arise from isomer variability (e.g., 1,3-dichloropropyl vs. 2,3-dichloropropyl groups) and analytical method sensitivity:
- Molecular weight : 428 (empirical) vs. 430.9048 (theoretical) due to isotopic chlorine variations .
- Solubility : Reported values (0.01% at 30°C vs. "insoluble") depend on solvent polarity and temperature calibration . Validate via controlled solubility trials with HPLC-grade solvents .
Q. What experimental designs are recommended for assessing TDCPP’s immunotoxicity and environmental persistence?
Q. How can cross-contamination with structurally similar compounds (e.g., TCPP) be mitigated in analytical workflows?
TDCPP is often confused with tris(1-chloro-2-propyl) phosphate (TCPP, CAS 13674-84-5) due to nomenclature errors:
Q. What methodologies address conflicting toxicity data in TDCPP studies?
Variability in toxicity results (e.g., teratogenicity vs. non-carcinogenicity) may stem from:
- Impurity profiles : Commercial TDCPP often contains 1,3-dichloropropyl isomers; purify via column chromatography .
- Host susceptibility : Control for genetic differences in murine models using inbred strains .
Data Contradiction Analysis
Q. Why do studies report conflicting results on TDCPP’s thermal stability?
Thermal degradation products (e.g., chlorinated dioxins) vary with pyrolysis conditions:
- Controlled studies : Use thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to map decomposition pathways .
- GC-MS post-analysis : Identify and quantify volatile chlorinated byproducts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
